![molecular formula C14H19ClN2O2S2 B2715940 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415555-79-0](/img/structure/B2715940.png)
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor (BCR) signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea targets BTK, a key component of the BCR signaling pathway. BTK plays a crucial role in the development and survival of B-cells by transducing signals from the BCR to downstream signaling pathways. 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea inhibits BTK activity by binding to the ATP-binding site of the enzyme, preventing its phosphorylation and downstream signaling. This leads to decreased proliferation and survival of B-cells, ultimately resulting in tumor regression.
Biochemical and physiological effects:
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to exhibit potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to modulate the immune system by inhibiting B-cell activation and differentiation. This has potential implications for the treatment of autoimmune diseases, where B-cell dysfunction is a key component of the disease pathogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several advantages as a preclinical tool for the study of B-cell malignancies. It exhibits potent anti-tumor activity and modulates the immune system, making it a versatile tool for investigating the role of B-cells in disease pathogenesis. However, 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has limitations as well. Its specificity for BTK may limit its utility in studying other signaling pathways, and its efficacy in human clinical trials remains to be determined.
Direcciones Futuras
There are several potential future directions for the development of 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea as a therapeutic agent. One possibility is the combination of 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. This could potentially enhance the anti-tumor activity of 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea and overcome resistance mechanisms. Another potential direction is the development of 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea as a treatment for autoimmune diseases, where B-cell dysfunction is a key component of the disease pathogenesis. Finally, further optimization of the synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea may improve its yield and purity, making it a more viable candidate for clinical development.
Métodos De Síntesis
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves several steps, including the reaction of 4-chlorobenzylamine with 2,3-epithiopropanol to form the intermediate 1-(4-chlorobenzyl)-3-(2,3-epithiopropan-2-yl)urea. This intermediate is then reacted with 6-hydroxy-1,4-dithiepan-6-ylmethyl chloride to yield 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea. The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been optimized to improve yield and purity, making it a viable candidate for further development.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea exhibits potent anti-tumor activity in mouse models of CLL and NHL. These findings suggest that 1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea may be a promising therapeutic option for the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S2/c15-12-3-1-11(2-4-12)7-16-13(18)17-8-14(19)9-20-5-6-21-10-14/h1-4,19H,5-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLRSCEYFJZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)
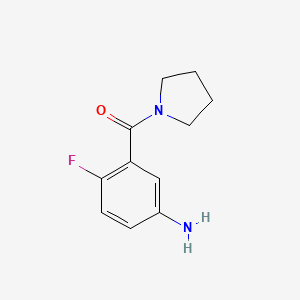
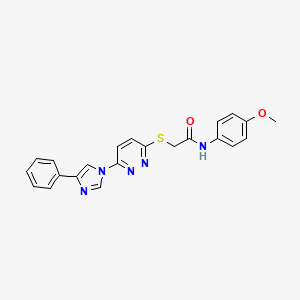
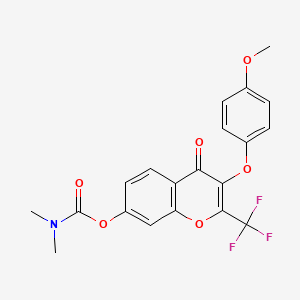
![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
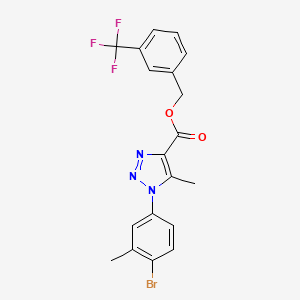
![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)
amine hydrochloride](/img/structure/B2715877.png)
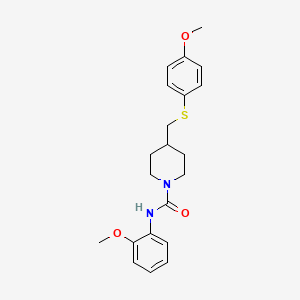
![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)